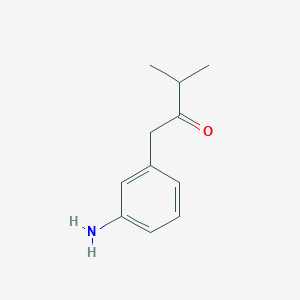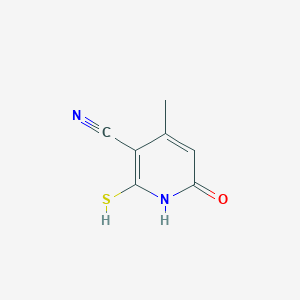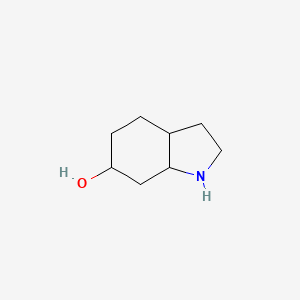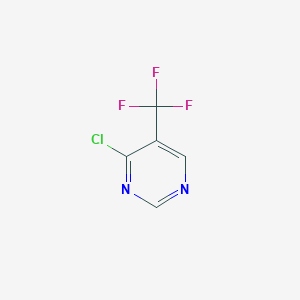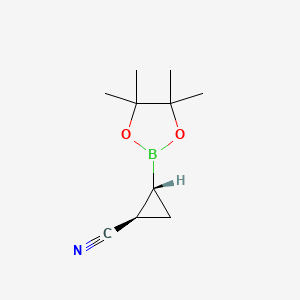
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile is a boron-containing organic compound. It is characterized by a cyclopropane ring substituted with a carbonitrile group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached via a borylation reaction, often using a boronic ester or boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable electrophiles.
Major Products:
Oxidation: Boronic acids, borates.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: It serves as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reagent or intermediate, facilitating various chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness: The presence of the carbonitrile group in (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical transformations or biological interactions.
Propiedades
Número CAS |
1422541-99-8 |
|---|---|
Fórmula molecular |
C10H16BNO2 |
Peso molecular |
193.05 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3/t7-,8+/m0/s1 |
Clave InChI |
LMBRSTBCFVYBJR-JGVFFNPUSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C#N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
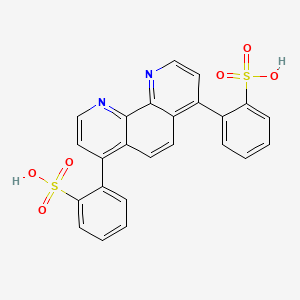
![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)

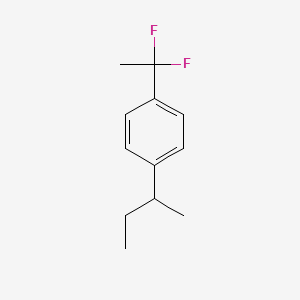
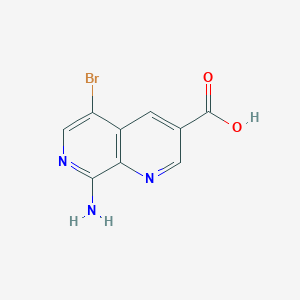
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)

